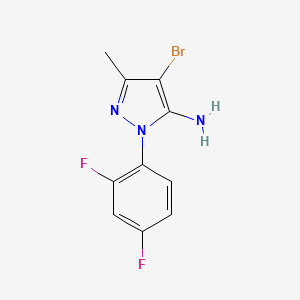

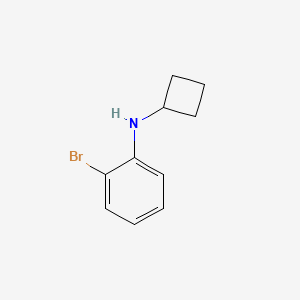

(4-Aminomethyl-pyridin-2-yl)-methyl-amine

Overview

Description

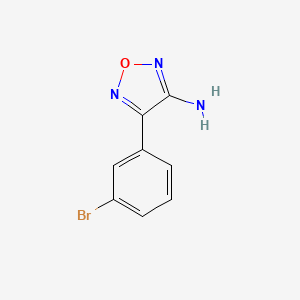

“(4-Aminomethyl-pyridin-2-yl)-methyl-amine” is an organic compound that is widely used in many scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. It is a compound that has derivatives that act as reversible inhibitors of various copper amine oxidases (CAOs) .

Synthesis Analysis

The synthesis of similar compounds often involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The starting materials can include acyclic compounds, benzylidene acetones, and ammonium thiocyanates .Molecular Structure Analysis

The molecular structure of “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” can be analyzed using various techniques such as infrared spectroscopy and density functional theory calculation .Chemical Reactions Analysis

The chemical reactions involving “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” can be studied using a variety of electroanalytical tools. These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” can be determined using various techniques. For example, its density can be measured to be 1.065 g/mL at 25 °C (lit.) .Scientific Research Applications

Group 10 Metal Complex Synthesis

(4-Methyl-pyridin-2-yl)(trimethylsilanyl)amine (ApSi-H) and tert-butyl(4-methyl-pyridin-2-yl)amine (AptBu-H) have been synthesized and used to create group 10 metal amido compounds. These complexes, characterized by X-ray crystal structure analysis, demonstrated potential in Suzuki cross-coupling catalysts, particularly in aryl chloride activation and polymerization of MeH2SiSiH2Me.

Optical Properties in Aminopyridine Derivatives

A study on push–pull aminopyridine derivatives highlighted their intercalation into inorganic layered materials, enhancing their intrinsic chromophoric properties. These aminopyridines showed promise in creating novel inorganic–organic hybrid materials with improved thermal and chemical robustness and enhanced second-harmonic generation (SHG) efficiencies.

Redox-Activated Amines in Bond Formation

In organic chemistry, redox-activated primary amine derivatives play a crucial role. A metal-free photoredox strategy has been developed for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from these amines, offering a scalable, broad substrate scope with high chemoselectivity and mild conditions.

Amine Oxidation in Ruthenium Complexes

The oxidation of amine complexes Ru(bpy)₂(A-B)²⁺ has been studied using flash photolysis techniques. The research revealed insights into the rate-determining step of the reaction involving hydrogen removal from the α-carbon atom and two-electron transfer from ligand to metal.

Synthesis of Novel Pyridine-Based Derivatives

Palladium-catalyzed Suzuki cross-coupling reactions have been utilized to synthesize novel pyridine derivatives. Density Functional Theory (DFT) studies helped in understanding the reaction pathways and potential applications of these compounds in various biological activities.

Aminomethylation of Ortho-pyridyl C-H Bonds

Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals have been shown to catalyze ortho-C-H bond addition of pyridine derivatives into imines, providing a route to aminomethylated products. This method demonstrates an efficient way to functionalize pyridine derivatives.

Safety And Hazards

Future Directions

The future directions of research on “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” could involve the development of new derivatives with improved properties for various applications. For example, new 2-aminopyrimidine derivatives have been prepared for the treatment of human diseases .

Relevant Papers Several papers have been published on the topic of “(4-Aminomethyl-pyridin-2-yl)-methyl-amine” and its derivatives. These papers cover a wide range of topics, from the synthesis and characterization of the compound to its applications in various fields .

properties

IUPAC Name |

4-(aminomethyl)-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-9-7-4-6(5-8)2-3-10-7/h2-4H,5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFOUXEPOSPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminomethyl-pyridin-2-yl)-methyl-amine | |

CAS RN |

618446-35-8 | |

| Record name | 4-(aminomethyl)-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1527304.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527307.png)

![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)